N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
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Description
N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Compounds with oxalamide structures, similar to N1-benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, are explored for their potential as catalysts in organic reactions. For instance, copper complexes of novel oxime compounds containing oxolane rings have been studied for their solid-state electrical conductivity properties, indicating their potential use in electronic materials and catalysis due to their semiconducting properties (Aydogdu et al., 2003). This suggests that this compound could also find applications in catalysis, particularly in reactions requiring electron transfer.
Organic Synthesis
The structural features of this compound, such as the oxalamide linkage, benzyl group, and cyclohexyl moiety, suggest its utility in synthetic organic chemistry. Oxalamides and related compounds are known for their role in promoting hydroxylation reactions, selective oxidation, and as intermediates in the synthesis of complex organic molecules. For example, copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions has been facilitated by compounds with related functionalities, showcasing the potential for this compound in facilitating similar transformations (Xia et al., 2016).
Properties
IUPAC Name |
N-benzyl-N'-(2-cyclohexyl-2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-15(14-9-5-2-6-10-14)12-19-17(22)16(21)18-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,20H,2,5-6,9-12H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPLAQQMATWTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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